molecular formula C13H13N3O2S B606761 Collismycin A CAS No. 158792-24-6

Collismycin A

Cat. No. B606761
M. Wt: 275.33
InChI Key: NQGMIPUYCWIEAW-OVCLIPMQSA-N
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Description

Collismycin A is a bacterial metabolite originally isolated from Streptomyces . It has diverse biological activities, including antibacterial, antiproliferative, and neuroprotective properties . It shows strong inhibition of MRSA with minimum inhibitory concentration (MIC) values of 0.25 and 8 μg/mL .


Synthesis Analysis

Collismycin A is a natural product produced by Streptomyces sp . It is an antibiotic and has cytotoxic activity against cancer cells . The strain WA5-2-37 produced Collismycin A . The structures of the pure compounds were elucidated by analysis of mass spectrometry (MS), 1H and 13C nuclear magnetic resonance (NMR) .


Molecular Structure Analysis

The molecular structure of Collismycin A was elucidated by analysis of mass spectrometry (MS), 1H and 13C nuclear magnetic resonance (NMR) . Further absorption spectroscopic analysis was carried out on the reactions of Collismycin A with Fe(II) and Fe(III) ions .


Chemical Reactions Analysis

Collismycin A is closely clustered with di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone, an iron chelator . It binds to both Fe(II) and Fe(III) ions and forms a 2:1 chelator-iron complex with a redox-inactive center . The cytotoxic activity of Collismycin A was assessed in the presence of TM (tetrathiomolybdate) as a Cu chelator and TPEN [N,N,N′,N′ -tetrakis(2-pyridylmethyl)ethylenediamine] as a Zn chelator .


Physical And Chemical Properties Analysis

The molecular formula of Collismycin A is C13H13N3O2S . It has a formula weight of 275.3 . It is soluble in DMF, DMSO, Ethanol, and Methanol .

Scientific Research Applications

1. Iron Chelation in Cancer Research

  • Summary of Application: Collismycin A (CMA) is a microbial product that has anti-proliferative activity against cancer cells . The mechanism of its action was unknown until recently, when it was identified as an iron chelator .
  • Methods of Application: The identification of CMA as an iron chelator was achieved using ChemProteoBase, a proteome-based approach for drug target identification . CMA was found to bind to both Fe(II) and Fe(III) ions and form a 2:1 chelator-iron complex with a redox-inactive center .
  • Results: CMA-induced cell growth inhibition was completely canceled by Fe(II) and Fe(III) ions, but not by other metal ions such as Zn(II) or Cu(II) . Proteomic and transcriptomic analyses showed that CMA affects the glycolytic pathway due to the accumulation of HIF-1α . These results suggest that CMA acts as a specific iron chelator, leading to the inhibition of cancer cell growth .

2. Anti-MRSA Activity

  • Summary of Application: Collismycin A, along with actinomycin X2, produced by Streptomyces globisporus WA5-2-37, has shown strong inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Methods of Application: The strain WA5-2-37 was isolated from the intestinal tract of the American Cockroach (Periplaneta americana) . The structures of the pure compounds were elucidated by analysis of mass spectrometry (MS), 1H and 13C nuclear magnetic resonance (NMR) .
  • Results: Actinomycin X2 and Collismycin A showed great activity against MRSA ATCC 43300 with minimum inhibitory concentration (MIC) values of 0.25 and 8 μg/mL respectively . Both compounds were found to be harmful to the cell membrane of MRSA .

Safety And Hazards

Collismycin A should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and use non-sparking tools . Store the container tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGMIPUYCWIEAW-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Collismycin A

CAS RN

158792-24-6
Record name Collismycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
10
Citations
D Chen, Q Zhao, W Liu - Journal of Industrial Microbiology and …, 2019 - academic.oup.com
… Elucidating the biosynthetic pathway for the polyketide-nonribosomal peptide collismycin A: … Engineering the biosynthesis of the polyketide-nonribosomal peptide collismycin A for …
Number of citations: 15 academic.oup.com
M Kawatani, M Muroi, A Wada, G Inoue, Y Futamura… - Scientific reports, 2016 - nature.com
… Collismycin A (CMA), a natural product produced by Streptomyces sp., is an antibiotic and … In this study, we use ChemProteoBase profiling to show that collismycin A acts as an iron …
Number of citations: 28 www.nature.com
I Garcia, NM Vior, J González-Sabín, AF Braña… - Chemistry & Biology, 2013 - cell.com
… of the collismycin A gene cluster, we were interested in understanding how collismycin A … We report a detailed characterization of late steps in collismycin A biosynthesis. Gene …
Number of citations: 39 www.cell.com
I Garcia, NM Vior, AF Braña, J González-Sabin… - Chemistry & Biology, 2012 - cell.com
… Members of this family (including collismycin A) have been shown to exhibit antibacterial, … Here we report the isolation of the gene cluster for collismycin A biosynthesis from …
Number of citations: 53 www.cell.com
Z Chen, P Ou, L Liu, X Jin - Frontiers in Microbiology, 2020 - frontiersin.org
… X 2 and collismycin A. In this study, actinomycin X 2 and collismycin A showed great activity … However, the specific mechanisms of the anti-MRSA of actinomycin X 2 and collismycin A …
Number of citations: 18 www.frontiersin.org
C Sialer, I García, J González-Sabín, AF Braña… - Bioorganic & medicinal …, 2013 - Elsevier
… new collismycin A derivatives by mutasynthesis we firstly generated a collismycin A … producing an early block in the biosynthesis of collismycin A but still maintaining active the rest of the …
Number of citations: 12 www.sciencedirect.com
NM Vior, C Olano, I García, C Mendez… - …, 2014 - microbiologyresearch.org
… of collismycin A yields … collismycin A biosynthesis, whereas overexpression of ClmR2 led to a fourfold increase in production yields, indicating that ClmR2 is an activator of collismycin A …
Number of citations: 14 www.microbiologyresearch.org
B Pang, R Liao, Z Tang, S Guo, Z Wu, W Liu - Nature Communications, 2021 - nature.com
Linear nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) template the modular biosynthesis of numerous nonribosomal peptides, polyketides and their …
Number of citations: 11 www.nature.com
J Lopez-Ogalla, G Saiz, FE Palomo - Organic Process Research & …, 2013 - ACS Publications
… of this aldehyde with hydroxylamine leads to collismycin A. … the therapeutic interest of collismycin A, we considered the … synthetic route that leads to collismycin A with an overall yield …
Number of citations: 11 pubs.acs.org
W Liu, E Li, L Liu, F Tian, X Luo, Y Cai, J Wang, X Jin - Heliyon, 2023 - cell.com
… were identified as Collismycin A, Actinomycin D, and Actinomycin X2. Collismycin A is a … However, our study discovered that Gordonia also produces Collismycin A, which showed …
Number of citations: 1 www.cell.com

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